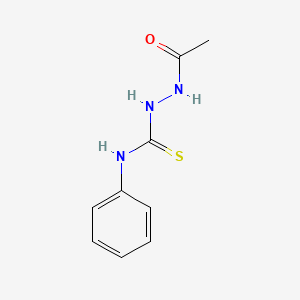

2-acetyl-N-phenylhydrazinecarbothioamide

Description

Contextualization within Thiosemicarbazone Chemistry

2-Acetyl-N-phenylhydrazinecarbothioamide belongs to the broader class of compounds known as thiosemicarbazones. Thiosemicarbazones are characterized by the toxophoric group (-NH-CS-NH-N=C<), which is crucial for their diverse biological activities. mdpi.com These compounds are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. dergipark.org.tr In the case of this compound, the structure arises from the reaction of N-phenylhydrazinecarbothioamide with a source of an acetyl group.

The structural framework of thiosemicarbazones, featuring nitrogen and sulfur atoms, allows them to act as efficient chelating agents for various metal ions. wisdomlib.orgfrontiersin.org This ability to form stable metal complexes is a cornerstone of their chemical significance and is often linked to their biological properties. nih.gov The coordination of these ligands to metal centers can significantly alter their biological efficacy. nih.gov The presence of the N-phenyl group and the acetyl moiety in this compound introduces specific steric and electronic properties that can influence its coordination behavior and biological profile compared to other thiosemicarbazone derivatives. The field of thiosemicarbazone chemistry is vast, with numerous derivatives being synthesized and investigated for a wide range of applications, including as antibacterial, antifungal, antiviral, and anticancer agents. mdpi.comdergipark.org.trnih.gov

Academic Significance and Research Gaps

The academic significance of thiosemicarbazones stems from their rich coordination chemistry and their wide spectrum of biological activities. researchgate.net Researchers are continually exploring the structure-activity relationships (SAR) of these compounds to design new molecules with enhanced potency and selectivity. nih.govresearchgate.net The modification of the aldehyde/ketone precursor or the N-terminal group of the thiosemicarbazide moiety allows for the fine-tuning of their steric and electronic properties, which in turn affects their biological targets. nih.gov

Despite the extensive research on thiosemicarbazones, there remain significant research gaps. While many studies focus on thiosemicarbazones derived from aromatic aldehydes and ketones, derivatives from smaller aliphatic ketones, such as the acetyl group in this compound, are less explored. A recent review highlighted that while some thiosemicarbazone derivatives have been previously described, there is a lack of comprehensive characterization and investigation into their full potential. mdpi.com This indicates a clear gap in the literature for a thorough examination of compounds like this compound. Furthermore, understanding the precise mechanism of action and identifying specific cellular targets for many thiosemicarbazones remain active areas of investigation. nih.gov

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to synthesize and characterize this specific molecule to fill the existing knowledge gap. The synthesis would likely involve the reaction of a suitable acetyl source with N-phenylhydrazinecarbothioamide. researchgate.net Detailed characterization would then be necessary to confirm its structure and purity.

The broader research objectives would also encompass the investigation of its potential biological activities. Given the known pharmacological properties of thiosemicarbazones, studies would likely explore its efficacy as an antimicrobial or anticancer agent. mdpi.comdergipark.org.tr This would involve in vitro assays against various cell lines or microbial strains. nih.gov Furthermore, understanding its coordination chemistry through the synthesis and characterization of its metal complexes would be a crucial aspect of the research, as metal chelation is often key to the bioactivity of thiosemicarbazones. frontiersin.orgnih.gov

Detailed Research Findings

While specific experimental data for this compound is not prevalent in the reviewed literature, a recent study on novel carbazole (B46965) hydrazine-carbothioamide scaffolds provides valuable insights into the synthesis and characterization of analogous compounds. nih.gov The synthesis of these related compounds was achieved by reacting the corresponding hydrazide with an isothiocyanate. nih.gov

Table 1: Spectroscopic Data for a Structurally Related Hydrazine-carbothioamide

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4m) | 10.19 (s, 1H), 9.32 (d, J = 107.9 Hz, 1H), 8.16 (d, J = 7.7 Hz, 2H), 7.59 (d, J = 8.3 Hz, 2H), 7.46 (q, J = 7.8, 6.2 Hz, 3H), 7.23 (t, J = 7.4 Hz, 2H), 5.13 (s, 2H), 2.03–1.50 (m, 6H), 1.25 (d, J = 10.3 Hz, 5H) | 171.47, 167.47, 141.15, 141.04, 126.12, 126.02, 122.73, 122.71, 120.64, 119.57, 119.55, 109.95, 53.26, 44.47, 32.40, 25.65, 25.26 |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (4h) | 10.49 (s, 1H), 9.75 (d, J = 28.4 Hz, 2H), 8.16 (d, J = 7.7 Hz, 2H), 7.60 (d, J = 8.2 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H), 7.50–7.39 (m, 4H), 7.23 (t, J = 7.4 Hz, 2H), 5.17 (s, 2H) | 171.38, 167.88, 141.20, 141.06, 138.50, 128.62, 126.14, 126.02, 122.73, 120.66, 120.62, 119.59, 119.44, 109.95, 109.83, 44.54 |

Data sourced from a study on carbazole hydrazine-carbothioamide scaffolds. nih.gov

The data presented in Table 1 for related compounds illustrates the type of detailed characterization that would be essential for this compound. The ¹H NMR spectra would be expected to show signals corresponding to the acetyl protons, the phenyl protons, and the NH protons. The ¹³C NMR would be expected to show characteristic peaks for the carbonyl and thiocarbonyl carbons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetamido-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-7(13)11-12-9(14)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H2,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUVLDJKNQKTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400592 | |

| Record name | ST50557383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-00-9 | |

| Record name | NSC338130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50557383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13153-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Acetyl N Phenylhydrazinecarbothioamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-acetyl-N-phenylhydrazinecarbothioamide reveals a straightforward disconnection strategy, pointing to two primary precursors: an activated acetic acid derivative and a phenyl-substituted hydrazinecarbothioamide. The most logical and commonly employed synthetic route involves the formation of the amide bond between a hydrazide and the introduction of the thioamide functionality. This approach highlights the critical importance of efficiently preparing the key intermediates.

Synthesis of Intermediate Hydrazides

The synthesis of the core acetohydrazide intermediate is a fundamental step. This is typically achieved through the hydrazinolysis of an appropriate ester of acetic acid. For instance, ethyl acetate (B1210297) can be reacted with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent, to yield acetohydrazide. The reaction is generally carried out under reflux conditions to ensure complete conversion. In more complex syntheses involving substituted acetyl groups, the corresponding substituted esters are used as starting materials. For example, the synthesis of 2-(9H-carbazol-9-yl)acetohydrazide, a related intermediate, is accomplished by reacting ethyl 2-(9H-carbazol-9-yl)acetate with hydrazine hydrate in ethanol (B145695) at boiling temperature for 12 hours. nih.gov

Preparation of Phenyl Isothiocyanate Derivatives

Phenyl isothiocyanate is the second key precursor, providing the N-phenylhydrazinecarbothioamide moiety. The synthesis of phenyl isothiocyanate and its derivatives can be achieved through several methods. A common laboratory-scale preparation involves the reaction of aniline (B41778) with carbon disulfide in the presence of a base, such as ammonia (B1221849) or triethylamine, to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate using a heavy metal salt like lead nitrate (B79036) or by other means. nih.gov Modern approaches also include the use of thiophosgene (B130339) or its equivalents, or the reaction of primary amines with carbon disulfide under ball-milling conditions with a promoter like potassium hydroxide (B78521). researchgate.net The availability of a wide range of substituted anilines allows for the synthesis of a diverse array of phenyl isothiocyanate derivatives, which can be used to introduce various substituents onto the phenyl ring of the final product.

Core Synthesis Strategies for this compound

The core synthesis of this compound is predominantly achieved through the condensation of the two key precursors identified in the retrosynthetic analysis.

Condensation Reactions with Hydrazinecarbothioamides

The most direct and widely used method for the synthesis of this compound is the nucleophilic addition of acetohydrazide to phenyl isothiocyanate. researchgate.net This reaction is typically carried out by dissolving the acetohydrazide in a suitable solvent, such as ethanol or methanol, and then adding the phenyl isothiocyanate. The reaction mixture is often heated under reflux for several hours to drive the reaction to completion. nih.govresearchgate.net For example, in a closely related synthesis, 2-(9H-carbazol-9-yl)acetohydrazide was dissolved in ethanol, and an equimolar amount of phenyl isothiocyanate was added, with the reaction being completed after 5 hours at the solvent's boiling temperature. nih.gov The resulting product, 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide, was then purified by flash column chromatography. nih.gov The general reaction conditions for the synthesis of various N-substituted hydrazinecarbothioamides are summarized in the table below.

| Hydrazide Precursor | Isothiocyanate Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-(9H-carbazol-9-yl)acetohydrazide | Phenyl isothiocyanate | Ethanol | Reflux, 5h | 88 | nih.gov |

| 4-(phenylsulfonyl)benzoic acid hydrazide | 2,4-difluorophenyl isothiocyanate | Ethanol | Reflux, 10h | - | nih.gov |

| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Phenyl isothiocyanate | Methanol | Reflux, 3-4h | - | researchgate.net |

| Benzoylhydrazide | 4-chlorophenyl isothiocyanate | Methanol | 50°C, 1h | - | nih.gov |

Catalytic Approaches in Synthesis

While the uncatalyzed condensation reaction is generally efficient, catalytic methods can be employed to enhance reaction rates and yields, particularly with less reactive substrates. Acid or base catalysis can be utilized to activate either the isothiocyanate or the hydrazide. For instance, the synthesis of other heterocyclic systems often employs catalysts. rsc.org However, for the direct synthesis of this compound, the literature does not extensively report on specific catalytic approaches, likely due to the already high efficiency of the thermal condensation. General methods for amide bond formation could theoretically be adapted, but the nucleophilicity of the hydrazide is typically sufficient for the reaction with the electrophilic isothiocyanate.

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites—the thioamide group and the acetyl carbonyl group—allows for a range of structural modifications.

A common derivatization pathway involves the cyclization of the thiosemicarbazide (B42300) moiety to form five-membered heterocycles, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. For example, hydrazinecarbothioamides can be cyclized in the presence of a base, such as sodium hydroxide, to yield 1,2,4-triazole-3-thiones. nih.gov The resulting triazole can be further functionalized, for instance, by S-alkylation. nih.gov

The acetyl group also offers a handle for further modifications. The methyl group of the acetyl moiety can potentially be functionalized, or the carbonyl group can participate in condensation reactions to form larger, more complex structures. For instance, 2-acetylbenzimidazole, a related compound, is widely used as a synthon for the synthesis of chalcones, pyrazolines, and other heterocyclic systems through condensation reactions at the acetyl group. biointerfaceresearch.com While specific examples starting from this compound are not abundant in the literature, the chemical principles suggest that similar derivatization strategies could be applied.

Ring Cyclization Reactions (e.g., Triazole, Thiadiazole Formation)

The this compound backbone is a valuable synthon for the creation of five-membered heterocyclic rings, namely 1,2,4-triazoles and 1,3,4-thiadiazoles. The course of the cyclization reaction is highly dependent on the reaction conditions, particularly the pH of the medium.

Triazole Formation:

In an alkaline medium, this compound derivatives undergo intramolecular cyclization to form 1,2,4-triazole-3-thiones. zsmu.edu.ua The reaction is typically carried out by heating the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide. mdpi.com The resulting triazole exists in a tautomeric equilibrium with its thiol form. zsmu.edu.ua

Thiadiazole Formation:

Conversely, in an acidic medium, the cyclization of this compound derivatives leads to the formation of 1,3,4-thiadiazoles. nih.gov Dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly employed to facilitate this reaction. researchgate.net For example, treatment of 1-acylthiosemicarbazides with concentrated sulfuric acid at room temperature can yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

| Starting Material | Reagent/Condition | Product |

| This compound derivative | Alkaline (e.g., NaOH), Heat | 4-Phenyl-5-methyl-1,2,4-triazole-3-thione |

| This compound derivative | Acidic (e.g., H₂SO₄, POCl₃), Heat | 2-Amino-5-methyl-N-phenyl-1,3,4-thiadiazole |

Substitution and Functionalization Reactions

The 1,2,4-triazole-3-thione ring system, obtained from the cyclization of this compound, offers multiple sites for further chemical modification. The sulfur atom is a particularly reactive center and can be readily functionalized.

A common functionalization reaction is S-alkylation. The triazole-thione can be treated with an α-halogenated ketone in a basic medium to produce new S-alkylated 1,2,4-triazoles. This reaction proceeds through the formation of a thiolate anion, which then acts as a nucleophile.

Another avenue for functionalization is the Mannich reaction. Mannich bases can be synthesized from the triazole-thiones by reacting them with formaldehyde (B43269) and a primary or secondary amine, such as N-methylpiperazine or N-phenylpiperazine, in a solvent like dimethylformamide. zsmu.edu.ua

Furthermore, the amino group on the triazole ring can be a site for derivatization. For instance, the synthesis of hydrazones can be achieved by reacting the corresponding 1,2,4-triazol-3-ylthioacetohydrazide with various aldehydes or isatins. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgasianpubs.org This technique has been successfully applied to the synthesis of both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives.

For the synthesis of 1,2,4-triazoles, microwave irradiation can significantly reduce the reaction time for the cyclization of thiosemicarbazide precursors. For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation can be completed in just one minute with high yields under microwave irradiation, compared to several hours with conventional heating. rsc.org Microwave-assisted synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in 33–90 seconds with remarkable yields. rsc.org

Similarly, the synthesis of 1,3,4-thiadiazoles can be efficiently carried out using microwave irradiation. The reaction of 5-aryl(hetaryl)tetrazoles with phenyl isothiocyanate under microwave irradiation at 170°C for 30 minutes yielded the corresponding 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles in good yields, a significant improvement over conventional heating which required much longer reaction times. researchgate.net The synthesis of triazolothiadiazoles from 4-amino-5-thioxo-1,2,4-triazoles and substituted benzoic acids using phosphorus oxychloride as a cyclizing agent was also effectively performed under microwave irradiation. scielo.br

| Reaction Type | Conventional Method Time | Microwave-Assisted Time |

| 1,2,4-Triazole Synthesis | Several hours | 33-90 seconds |

| 1,3,4-Thiadiazole Synthesis | 2 hours | 30 minutes |

| Triazolothiadiazole Synthesis | Not specified | 5-15 minutes |

Purification and Isolation Techniques in the Synthesis of this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to obtain products of high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its solubility and crystallinity.

Recrystallization: This is a commonly used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but sparingly soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Ethanol is a frequently used solvent for the recrystallization of thiosemicarbazide derivatives. prepchem.comchemmethod.com In some cases, a mixture of solvents, such as ethanol-water or ethanol-DMF, is employed to achieve optimal purification. scielo.brprepchem.com

Filtration: After precipitation or crystallization, the solid product is separated from the liquid phase by filtration. This is often followed by washing the solid with a cold solvent to remove any residual impurities. sapub.orggoogle.com

Column Chromatography: For compounds that are difficult to purify by recrystallization, column chromatography is a powerful technique. Flash column chromatography, a variation that uses pressure to speed up the solvent flow, is particularly effective. For example, 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide was purified by flash column chromatography using a gradient of ethyl acetate in dichloromethane (B109758) as the eluent. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is critical for achieving good separation.

Washing: In some synthetic procedures, the crude product is washed with specific solutions to remove certain impurities. For instance, washing with a dilute solution of sodium hydroxide can remove unreacted acidic starting materials. juniv.edu

Advanced Spectroscopic and Crystallographic Elucidation of 2 Acetyl N Phenylhydrazinecarbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of 2-acetyl-N-phenylhydrazinecarbothioamide is anticipated to show distinct signals corresponding to the various protons in the molecule. For a closely related compound, 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide, the ¹H NMR spectrum in DMSO-d₆ showed several key signals. nih.gov The NH protons are expected to appear as broad singlets in the downfield region, typically between δ 9.0 and 11.0 ppm. nih.govsigmaaldrich.com The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. sigmaaldrich.com The acetyl group's methyl protons (CH₃) would be expected to produce a sharp singlet in the upfield region, generally around δ 2.0-2.5 ppm. The protons on the hydrazine (B178648) moiety would also give rise to distinct signals, the chemical shifts of which would be influenced by the surrounding functional groups.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Amide) | Downfield (e.g., ~10.5) | Singlet |

| NH (Thioamide) | Downfield (e.g., ~9.7) | Singlet |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The thiocarbonyl carbon (C=S) of the carbothioamide group is expected to be the most downfield signal, typically appearing around δ 170-180 ppm. sigmaaldrich.com The carbonyl carbon (C=O) of the acetyl group would also be in the downfield region, likely around δ 165-175 ppm. nih.gov The carbons of the phenyl ring are expected to resonate in the aromatic region of δ 110-140 ppm. nih.govsigmaaldrich.com The methyl carbon of the acetyl group would be found in the upfield region of the spectrum, typically around δ 20-30 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| C=S (Thiocarbonyl) | 170 - 180 |

| C=O (Carbonyl) | 165 - 175 |

| Phenyl-C | 110 - 140 |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the acetyl group, typically in the range of 1650-1680 cm⁻¹. nih.gov The N-H stretching vibrations of the hydrazine and amide groups would appear as one or more bands in the region of 3100-3400 cm⁻¹. nih.gov The C=S stretching vibration of the thiocarbonyl group is weaker and appears in the range of 1000-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The phenyl ring and the C=O and C=S chromophores will contribute to these absorptions. Typically, π→π* transitions are observed at shorter wavelengths (e.g., 230-280 nm), while the lower energy n→π* transitions appear at longer wavelengths (e.g., >300 nm). For a related thioacetamide (B46855) metal complex, a band around 231-249 nm was attributed to π→π* transitions, and a band at 380 nm was assigned to n→π* transitions. chemicalbook.com

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π* | 230 - 280 |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal Packing and Supramolecular Assembly

The crystal structure of related acylhydrazone and thiourea (B124793) derivatives reveals the importance of intermolecular hydrogen bonding in their crystal packing. mdpi.compharmaffiliates.com It is highly probable that this compound would also exhibit a network of intermolecular hydrogen bonds. The N-H groups of the hydrazine and carbothioamide moieties can act as hydrogen bond donors, while the oxygen atom of the acetyl group and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors. These interactions, such as N-H···O and N-H···S, would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal packing.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Following an extensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal structure of this compound could be located. Consequently, a detailed analysis of its specific intramolecular and intermolecular hydrogen bonding networks based on experimental crystallographic data cannot be provided at this time.

However, the analysis of structurally related N-phenylhydrazinecarbothioamide derivatives provides a general understanding of the types of hydrogen bonds that could be anticipated in the solid state of the title compound. Typically, the thioamide and hydrazine moieties are key players in forming hydrogen-bonding networks.

In analogous compounds, intramolecular hydrogen bonds are frequently observed. For instance, in 2-cycloheptylidene-N-phenylhydrazinecarbothioamide, an intramolecular N—H⋯N hydrogen bond is present, leading to the formation of a stable five-membered ring motif described by the graph-set notation S(5). uni.lu This type of interaction contributes significantly to the stabilization of the molecular conformation.

Intermolecular hydrogen bonds are also crucial in defining the supramolecular architecture of related crystal structures. A common feature is the formation of centrosymmetric dimers through pairs of N—H⋯S hydrogen bonds. uni.lu This interaction often results in a robust R22(8) graph-set motif. These dimers can be further connected into more extended networks, such as chains or sheets, through other interactions like C—H⋯S contacts. uni.lu In some derivatives, C—H⋯O and C—H⋯π interactions also play a role in stabilizing the three-dimensional crystal packing. nih.govresearchgate.net

It is plausible that this compound would exhibit similar hydrogen bonding patterns, with the N-H groups of the hydrazine and phenylamino (B1219803) moieties acting as hydrogen bond donors, and the sulfur and acetyl oxygen atoms acting as acceptors. The presence of the acetyl group introduces an additional potential hydrogen bond acceptor site (the carbonyl oxygen), which could lead to more complex hydrogen-bonding schemes compared to derivatives lacking this group.

Conformational Analysis in Crystalline State

Without experimental crystallographic data for this compound, a definitive conformational analysis in the crystalline state is not possible. The conformation of a molecule in a crystal is influenced by a delicate balance of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces, primarily hydrogen bonding and van der Waals interactions.

For related thiosemicarbazone and hydrazone structures, the conformation around the C=N and N-N bonds is a key feature. mdpi.comdb-thueringen.de In many N-phenylhydrazinecarbothioamide derivatives, the molecule adopts a conformation where the main chain is relatively planar, which is often stabilized by the aforementioned intramolecular hydrogen bonds. uni.lu

The orientation of the phenyl ring relative to the rest of the molecule is another important conformational parameter. In the absence of significant steric hindrance, it may be co-planar or slightly twisted with respect to the carbothioamide backbone. The presence of the acetyl group in the title compound could influence the rotational barrier around the adjacent bonds, potentially leading to a specific preferred conformation to minimize steric strain while maximizing stabilizing interactions. The planarity or non-planarity of the molecule would have significant implications for its crystal packing and electronic properties.

Investigation of Biological Activities and Mechanistic Pathways of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound . While the broader class of hydrazinecarbothioamide derivatives has been investigated for various biological activities, detailed studies focusing solely on the 2-acetyl-N-phenyl-substituted variant as per the requested outline could not be located.

The search for specific data on this compound's effects on cancer cell lines such as HeLa, Caco-2, MCF-7, and HT-29, its potential as a CDK2 inhibitor, its DNA binding mechanisms, specific structure-activity relationships, and its antibacterial spectrum against Gram-positive and Gram-negative strains did not yield the detailed findings necessary to construct the requested scientific article.

Research in related areas includes studies on other derivatives, for instance, 2-[(2-Benzyl-1H-benzimidazol-1-yl)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide, which have shown some antiproliferative and antiangiogenic properties. scispace.com Similarly, various heterocyclic compounds incorporating moieties like triazole, pyrazoline, and thiazole (B1198619) have been evaluated for anticancer and antimicrobial activities. researchgate.netwjbphs.comresearchgate.net However, this information is not directly applicable to the specific compound .

Due to the absence of specific experimental data for this compound in the available scientific databases and literature, it is not possible to provide the requested in-depth article with data tables and detailed research findings for each specified subsection. Further empirical research on this specific molecule is required to determine its biological and mechanistic profiles.

Investigation of Biological Activities and Mechanistic Pathways of 2 Acetyl N Phenylhydrazinecarbothioamide

Antimicrobial Spectrum and Underlying Mechanisms

Antifungal Activity against Fungal Pathogens

Derivatives of N-phenylhydrazinecarbothioamide have demonstrated notable antifungal properties against a variety of pathogenic fungi. Studies on this class of compounds, including thiosemicarbazides and their cyclized products like 1,2,4-triazoles and 1,3,4-thiadiazoles, consistently report activity against fungal strains such as Aspergillus niger, Candida albicans, and various dermatophytes. researchgate.netsemanticscholar.orgmdpi.comjapsonline.com

Research has shown that thiosemicarbazide (B42300) derivatives can exhibit significant antifungal efficacy, in some cases comparable to or exceeding that of standard antifungal drugs. researchgate.netnih.gov For instance, certain thiosemicarbazides have been found to be more effective than their corresponding thiosemicarbazone derivatives against fungi like Macrophomina phaseolina and Fusarium moniliforme. researchgate.net The antifungal activity is often influenced by the nature of substituents on the phenyl ring, with halogen atoms frequently enhancing the potency. nih.govtandfonline.com Given these findings, 2-acetyl-N-phenylhydrazinecarbothioamide is predicted to possess activity against fungal pathogens.

| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Palmitoyl-N-(3-chlorophenyl)hydrazinecarbothioamide | Candida albicans (ATCC 10231) | MIC (μg/mL) | 1.56 | nih.gov |

| Ornidazole Thiosemicarbazone Analogue | Aspergillus fumigatus | Inhibition (%) at 500 µg/mL | 96.6 | semanticscholar.org |

| Ornidazole Thiosemicarbazone Analogue | Aspergillus niger | Inhibition (%) at 1000 µg/mL | 100 | semanticscholar.org |

| 4-Phenylthiosemicarbazide | Macrophomina phaseolina | Activity | Effective | researchgate.net |

| 4-Phenylthiosemicarbazide | Fusarium moniliforme | Activity | Effective | researchgate.net |

Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial action of thiosemicarbazides is believed to be multifaceted. One proposed mechanism involves the inhibition of key bacterial enzymes essential for DNA replication. mdpi.comresearchgate.net Molecular docking simulations and in vitro studies suggest that thiosemicarbazides may act as dual inhibitors of DNA gyrase and topoisomerase IV. researchgate.netnih.gov By targeting these enzymes, the compounds can interfere with DNA synthesis, leading to the cessation of bacterial replication and eventual cell death. nih.gov This represents a different mechanism from many existing antibiotics, making this class of compounds a promising area for research into combating drug-resistant bacteria. nih.gov

Anti-inflammatory and Immunomodulatory Insights

Thiosemicarbazide derivatives have been recognized for their anti-inflammatory potential. dergipark.org.trnih.gov The core structure is a versatile scaffold for developing agents that can modulate the body's inflammatory response.

The anti-inflammatory effects of thiosemicarbazide analogs are often investigated through their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). researchgate.net Furthermore, these compounds have been shown to modulate critical inflammatory signaling pathways. Studies on related heterocyclic compounds indicate that they can suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a key regulator in the production of many pro-inflammatory cytokines, and its inhibition is a primary target for anti-inflammatory drugs. researchgate.net For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives containing the N-phenylthiosemicarbazide moiety regulate p38 MAPK, which is crucial for the production of TNF-α and IL-1β. nih.gov

A key aspect of the anti-inflammatory activity of N-phenylhydrazinecarbothioamide derivatives is their ability to suppress the production of inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines have demonstrated that these compounds can significantly inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov The inhibition of these cytokines can be potent, with some derivatives showing greater efficacy than standard drugs like celecoxib. researchgate.net Additionally, these compounds can reduce the levels of other inflammatory markers, including nitric oxide (NO), by inhibiting inducible nitric oxide synthase (iNOS). researchgate.net

| Compound Type | Assay | Activity Measurement | Result (IC50 in µM) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole (B32235) Derivative | IL-6 Inhibition (LPS-stimulated RAW264.7) | IC50 | 0.96 – 11.14 | researchgate.net |

| 1,3,4-Oxadiazole Derivative | TNF-α Inhibition (LPS-stimulated RAW264.7) | IC50 | 1.18 – 15.63 | researchgate.net |

| 1,2,4-Triazole Derivative | COX-2 Inhibition | IC50 | 0.04 | researchgate.net |

| Imidazole Complex | TNF-α & IL-6 Inhibition (LPS-stimulated RAW264.7) | Inhibition | Significant at 6-25 µM | nih.gov |

Enzyme Inhibition Studies (e.g., Urease Inhibition)

One of the most prominent and well-documented biological activities of N-phenylhydrazinecarbothioamide and its derivatives is the inhibition of the urease enzyme. researchgate.netresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections, such as those by Helicobacter pylori. nih.gov The thiosemicarbazide core, which contains a thiourea (B124793) moiety, is crucial for this inhibitory activity. nih.gov

Numerous studies have reported that N-phenylhydrazinecarbothioamide derivatives exhibit potent urease inhibitory activity, with IC₅₀ values often significantly lower than that of the standard inhibitor, thiourea. researchgate.netresearchgate.net The structure-activity relationship studies indicate that substitutions on the phenyl ring can further enhance this activity, with halogenated derivatives frequently showing the highest potency. researchgate.netnih.gov

| Compound Type | Source Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Di-chloro phenylthiosemicarbazide analogue | Jack Bean Urease | 0.14 ± 0.01 | researchgate.net |

| Morin-Arylthiourea Derivative (M2b) | Jack Bean Urease | 10.74 ± 0.018 | nih.gov |

| Morin-Arylthiourea Derivative (M2i) | Jack Bean Urease | 11.12 ± 0.033 | nih.gov |

| N-substituted thiosemicarbazone | Jack Bean Urease | 1.4 – 36.1 | researchgate.net |

| Thiourea (Standard) | Jack Bean Urease | 21.25 ± 0.90 | researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

The N-phenylhydrazinecarbothioamide scaffold is also associated with significant antioxidant activity. nih.govbohrium.com The mechanism of action is typically based on the ability of the molecule to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.gov

The presence of the hydrazine (B178648) and thioamide (-NH-NH-C(=S)-) groups contributes to the radical scavenging capacity. researchgate.net Studies on various thiosemicarbazone derivatives, which are closely related to this compound, show substantial antioxidant effects, with some compounds exhibiting scavenging activity higher than that of standard antioxidants like ascorbic acid. nih.govresearchgate.net

| Compound Type | Assay | IC50 Value | Reference |

|---|---|---|---|

| Morin-Arylthiourea Derivative (M2b) | DPPH Scavenging | 7.37 ± 0.024 µM | nih.gov |

| Morin-Arylthiourea Derivative (M2i) | DPPH Scavenging | 7.73 ± 0.015 µM | nih.gov |

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | DPPH Scavenging | 15.70 µM | researchgate.net |

| Nickel complex of Vanillin-4-Methyl-4-Phenyl-3-Thiosemicarbazone | DPPH Scavenging | 46.35 ± 1.886 µg/mL | researchgate.net |

Structure Activity and Structure Property Relationship Studies of 2 Acetyl N Phenylhydrazinecarbothioamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 2-acetyl-N-phenylhydrazinecarbothioamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Research has demonstrated that modifications to this scaffold can dramatically alter the antimicrobial and cytotoxic potency of these compounds.

The introduction of various functional groups affects the lipophilicity, electronic properties, and steric profile of the molecule, which in turn governs its interaction with biological targets. For instance, in a series of thiosemicarbazide (B42300) derivatives, the presence and position of halogen substituents on the aromatic ring were found to have a pronounced effect on their activity against Mycobacterium bovis. While changing the halogen from fluorine to bromine at position 3 resulted in similar activity, the same change at position 4 led to vastly different potencies. nih.gov Specifically, a chloro-substituted derivative showed significantly higher activity compared to its fluoro and bromo counterparts at the same position. nih.gov

Furthermore, studies on related thiosemicarbazide structures have shown that electron-withdrawing groups, such as chloro and bromo, can increase antitubercular activity, whereas electron-donating groups like methyl may decrease it. nih.gov The cytotoxic efficiency of new thiosemicarbazide derivatives against cancer cell lines, such as A549, has also been evaluated, with some derivatives showing potent activity. mdpi.com The incorporation of bulky groups, like the adamantyl moiety, has been explored, and the nature of the cyclic secondary amine precursor has been shown to be a determinant of antibacterial activity. nih.gov For example, among piperazine (B1678402) derivatives, those with 4-aryl and benzyl (B1604629) substituents were found to be highly active. nih.gov

The following table summarizes the influence of different substituents on the biological activity of N-phenylhydrazinecarbothioamide and related thiosemicarbazide derivatives.

Table 1: Influence of Substituents on Biological Activity

| Compound Class | Substituent (R) | Position of R | Biological Activity | Reference |

|---|---|---|---|---|

| Phenylthiosemicarbazides | -F | 3 | MIC: 3.9 µg/mL vs M. bovis | nih.gov |

| -Br | 3 | MIC: 3.9 µg/mL vs M. bovis | nih.gov | |

| -F | 4 | MIC: 156 µg/mL vs M. bovis | nih.gov | |

| -Cl | 4 | MIC: 0.39 µg/mL vs M. bovis | nih.gov | |

| -Br | 4 | MIC: 31.25 µg/mL vs M. bovis | nih.gov | |

| Quinolinone-thiosemicarbazones | -CH3 | 6, 8 | Decreased anti-TB activity | nih.gov |

| -Cl, -Br | 6, 8 | Increased anti-TB activity | nih.gov | |

| N-(1-adamantyl)carbothioamides | 4-Arylpiperazine | - | High antibacterial activity | nih.gov |

| 4-Benzylpiperazine | - | High antibacterial activity | nih.gov | |

| 4-Ethylpiperazine | - | Inactive | nih.gov |

Conformational Flexibility and Its Impact on Molecular Recognition

The three-dimensional structure and conformational flexibility of this compound derivatives are critical for their interaction with biological macromolecules. The molecule possesses several rotatable bonds, leading to different spatial arrangements (conformers) that can influence binding affinity to target enzymes or receptors.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to analyze the conformational preferences of similar N-acylhydrazone structures. These studies have revealed that methylation can significantly alter the preferred dihedral angles, causing a shift from an antiperiplanar to a synperiplanar conformation around the amide bond. Such conformational changes can impact the planarity of the molecule and, consequently, its biological activity.

The thiosemicarbazide backbone itself can adopt different conformations, often referred to as cis and trans isomers with respect to the C-N bond of the thioamide group. The orientation of the acetyl group relative to the hydrazine (B178648) moiety further adds to the conformational complexity. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, in related thiosemicarbazone derivatives, an exo conformation was found to be of lower energy due to extended resonance and the formation of intramolecular hydrogen bonds, which are not possible in the higher energy endo analogue.

The ability of these molecules to adopt a specific conformation that is complementary to the binding site of a biological target is a key determinant of their potency. A rigid conformation might lead to higher selectivity, while a degree of flexibility could allow the molecule to adapt to different binding pockets.

Electronic Structure Modulation through Chemical Modifications

Chemical modifications to the this compound structure directly modulate its electronic properties, which are crucial for its reactivity and biological interactions. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring alters the electron density distribution across the entire molecule.

Key electronic parameters that are often studied through computational methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability, which can correlate with increased biological activity. nih.gov

For example, DFT studies on related benzylidene hydrazinecarbodithioate have shown that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. nih.gov By strategically placing substituents, it is possible to tune the HOMO-LUMO gap. Electron-withdrawing groups tend to lower the energy of both orbitals and can narrow the gap, potentially enhancing reactivity. Conversely, electron-donating groups raise the orbital energies.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the electronic landscape of a molecule. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for non-covalent interactions, such as hydrogen bonding, with biological targets. nih.gov

The following table presents calculated electronic properties for a related thiosemicarbazide derivative, illustrating how these parameters are quantified.

Table 2: Theoretical Electronic Properties of a Benzylidene Hydrazinecarbodithioate Derivative

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -0.26751 eV | Relates to electron-donating ability | nih.gov |

| LUMO Energy | -0.18094 eV | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Gap (ΔE) | 0.08657 eV | Indicator of chemical reactivity and stability | nih.gov |

| Chemical Hardness (η) | 0.04 eV | Resistance to change in electron distribution | nih.gov |

| Chemical Potential (μ) | -0.22 eV | Escaping tendency of electrons | nih.gov |

| Electrophilicity Index (ω) | 0.58 eV | Propensity to accept electrons | nih.gov |

| Chemical Softness (S) | 11.55 eV⁻¹ | Reciprocal of hardness, indicates reactivity | nih.gov |

Correlations between Theoretical Descriptors and Experimental Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in modern drug design, aiming to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their potency and guide the synthesis of new, more effective analogues.

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC₅₀ or MIC values).

For instance, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for their antituberculosis activity. nih.gov The resulting model demonstrated good predictive power, with a high coefficient of determination (R²) and robust validation parameters. nih.gov Such models provide valuable insights into the key structural features driving the biological response. The contour maps generated from 3D-QSAR studies can further visualize the favorable and unfavorable regions for steric and electronic interactions, suggesting that sterically bulky and electronegative substituents at specific positions on the phenyl ring are favorable for antitubercular activity.

The robustness and predictive power of a QSAR model are typically assessed through internal and external validation techniques. A statistically significant and validated QSAR model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The table below presents statistical parameters from a QSAR model developed for a series of thiosemicarbazone-indole derivatives, showcasing the validation metrics used to assess model quality.

Table 3: Statistical Validation of a QSAR Model for Thiosemicarbazone Derivatives

| Parameter | Value | Description | Reference |

|---|---|---|---|

| R² (coefficient of determination) | 0.9725 | Proportion of variance in the dependent variable predictable from the independent variables | nih.gov |

| R²adj (adjusted R²) | 0.9646 | R² adjusted for the number of predictors in the model | nih.gov |

| LOF (leave-one-out cross-validation) | 0.0765 | A measure of the model's predictive ability from internal validation | nih.gov |

| cRp² | 0.7809 | A validation metric indicating good model fit and predictive capability | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Acetyl N Phenylhydrazinecarbothioamide

Rational Design of Novel Derivatives with Enhanced Biological Profiles

The core structure of 2-acetyl-N-phenylhydrazinecarbothioamide serves as a versatile scaffold for the rational design of new derivatives with potentially enhanced biological activities. The presence of reactive sites, including the acetyl group and the phenylhydrazinecarbothioamide moiety, allows for systematic modifications to explore structure-activity relationships (SAR).

One of the primary strategies involves the cyclization of the thiosemicarbazide (B42300) chain to form various heterocyclic systems. For instance, intramolecular cyclodehydration of this compound can lead to the formation of 1,2,4-triazole (B32235) derivatives. acs.org This transformation is significant as the 1,2,4-triazole ring is a well-established pharmacophore found in numerous drugs with a broad spectrum of activities, including antifungal, antiviral, and anticancer properties. nih.gov The resulting triazoles can be further modified, for example, through S-alkylation of the thiol group, to generate a library of compounds for biological screening. acs.org

Another approach to derivative design is the modification of the phenyl ring. The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the electronic properties and steric hindrance of the molecule, which in turn can affect its binding affinity to biological targets.

The acetyl group also presents an opportunity for modification. For example, replacing the methyl group with larger alkyl or aryl moieties can alter the lipophilicity and conformational flexibility of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Exploration of New Biological Targets and Mechanisms

While direct biological studies on this compound are limited in the public domain, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities. This suggests that this compound and its derivatives are promising candidates for exploring new biological targets.

Anticancer Activity: The derivatives of this compound, particularly the 1,2,4-triazole derivatives, have been investigated for their anticancer properties. For example, certain 1,2,4-triazole-3-ylsulfanylmethyl)-1,2,3-triazole derivatives synthesized from this compound have shown significant anticancer activity against breast (MCF-7) and colon (Caco-2) cancer cell lines. acs.org The proposed mechanism of action for some triazole derivatives involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, which is often dysregulated in cancer. acs.org

Future research should focus on screening this compound and its novel derivatives against a panel of biological targets, including various enzymes, receptors, and microbial strains, to uncover new therapeutic potentials.

Development of Advanced Synthetic Methodologies

The synthesis of this compound itself is a relatively straightforward process. A common method involves the thermal condensation of acetohydrazide with phenylisothiocyanate. acs.org This reaction can be optimized for higher yields, for instance, by using microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes and improve yields. acs.org

The development of advanced synthetic methodologies is more pertinent to the preparation of its derivatives. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully employed to synthesize 1,2,3-triazole derivatives from propargylated 1,2,4-triazoles, which are themselves derived from this compound. acs.org This approach offers high yields, mild reaction conditions, and a high degree of functional group tolerance, making it ideal for creating diverse libraries of compounds for high-throughput screening.

Future synthetic efforts could focus on one-pot reactions and multicomponent reactions to increase the efficiency and atom economy of the synthesis of complex derivatives. The use of solid-phase synthesis could also be explored for the automated production of compound libraries.

| Synthetic Method | Description | Advantages | Reference |

| Thermal Condensation | Reaction of acetohydrazide with phenylisothiocyanate under heating. | Simple, established method. | acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the condensation reaction. | Reduced reaction time, improved yields. | acs.org |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazole derivatives. | High yields, mild conditions, high functional group tolerance. | acs.org |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is a powerful strategy for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

Molecular Docking: This computational technique can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets. For instance, molecular docking studies have been performed on the triazole derivatives of this compound to investigate their interaction with the active site of CDK2. acs.org These studies can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.org This information can be correlated with the reactivity and biological activity of the compounds.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, guiding the design process towards molecules with better drug-like properties.

The synergy between these computational predictions and experimental validation is crucial. The experimental results from biological assays can be used to refine the computational models, leading to a more accurate and predictive drug discovery pipeline.

Potential Non-Biomedical Applications (e.g., Corrosion Inhibition, Material Science)

Beyond its potential in the biomedical field, the chemical structure of this compound suggests its utility in non-biomedical applications, particularly in corrosion inhibition.

Corrosion Inhibition: Thiosemicarbazide derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The presence of heteroatoms (N, S, O) and the phenyl ring in this compound allows for strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. While specific studies on this compound are lacking, research on structurally similar compounds provides strong evidence for its potential. For example, 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide has demonstrated high inhibition efficiency for mild steel in hydrochloric acid.

Material Science: The ability of the thiosemicarbazide moiety to form stable complexes with various metal ions opens up possibilities in material science. These complexes could have interesting optical, electronic, or catalytic properties. For instance, they could be explored as components in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in sensing, catalysis, or gas storage.

Further research is warranted to explore these non-biomedical applications of this compound and its derivatives, which could lead to the development of new functional materials and industrial products.

Q & A

Q. What are the standard synthetic protocols for preparing 2-acetyl-N-phenylhydrazinecarbothioamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

- Step 1 : React acetylhydrazine derivatives with phenyl isothiocyanate under reflux in ethanol or methanol (60–80°C, 4–6 hours) .

- Step 2 : Purify the crude product using recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .

- Key Parameters : Temperature control and stoichiometric ratios are critical to avoid side products like thiourea derivatives. Monitoring via TLC (n-hexane:ethyl acetate, 1:1) ensures reaction completion .

Q. How can FT-IR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : FT-IR analysis identifies functional groups:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1680–1690 | C=O (amide) stretch |

| 1180–1190 | C=S (thiocarbonyl) stretch |

| 3200–3300 | N-H (hydrazine) broad stretch |

| Discrepancies in these peaks may indicate incomplete reactions or impurities. |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the molecular geometry of this compound derivatives?

Q. What strategies are effective in designing metal complexes using this compound as a ligand?

- Methodological Answer : The compound acts as a multidentate ligand via S, O, and N donor sites:

- Coordination Modes : Chelation with transition metals (e.g., Cu²⁺, Ni²⁺) is confirmed by UV-Vis (d-d transitions) and molar conductivity measurements .

- Stability Constants : Potentiometric titrations (pH 2–12) determine logβ values, which correlate with ligand denticity and metal ion selectivity .

Q. How can in vitro assays evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays (e.g., against E. coli or S. aureus) with MIC values determined via broth dilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify IC₅₀ values. Docking studies (AutoDock Vina) predict interactions with targets like topoisomerase II .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of hydrazinecarbothioamide derivatives?

- Methodological Answer :

- Structural Variants : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methyl) on bioactivity .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Meta-Analysis : Use cheminformatics tools (e.g., PCA on PubChem BioAssay data) to identify outliers or trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.